![molecular formula C16H16N2O2 B7585029 [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPMP and is a derivative of the natural product, manzamine A. PPMP has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
PPMP has been shown to inhibit the activity of the enzyme, sphingosine kinase 1 (SK1), which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that is involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of SK1 by PPMP leads to a decrease in S1P levels, which ultimately leads to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects on cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of cell migration. PPMP has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PPMP has several advantages for lab experiments, including its high potency and specificity towards SK1 inhibition. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For PPMP research include the development of more potent and selective SK1 inhibitors, the investigation of PPMP's potential use as a therapeutic agent for neurodegenerative diseases, and the study of PPMP's effects on other cellular processes, such as autophagy and epigenetic regulation.
Synthesemethoden
The synthesis of PPMP involves the reaction of 4-(1H-pyrrol-3-yl)benzaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base. The product is then treated with methanolic hydrochloric acid to obtain [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone. This method has been optimized to produce high yields of PPMP with good purity.
Wissenschaftliche Forschungsanwendungen
PPMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. PPMP has been shown to have significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(14-7-8-17-11-14)12-3-5-13(6-4-12)16(20)18-9-1-2-10-18/h3-8,11,17H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEBGZUDLQWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
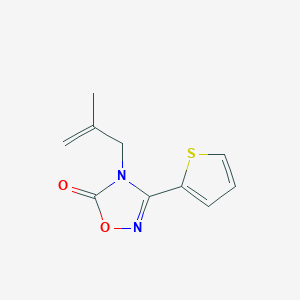
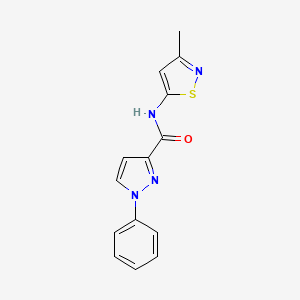
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
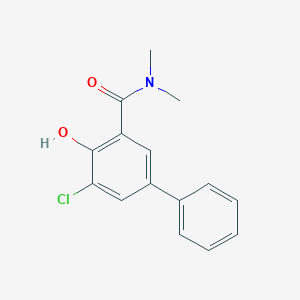
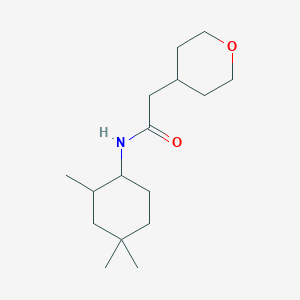
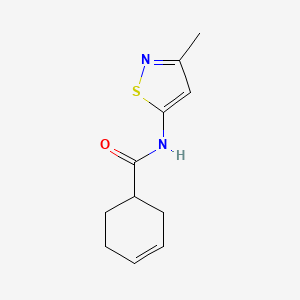
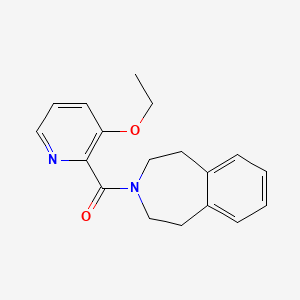
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
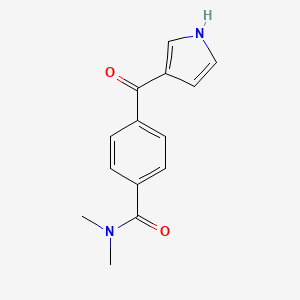
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)

